This compound can be sourced from various chemical suppliers and is primarily utilized in research settings. It falls under the category of heterocyclic compounds due to the presence of oxadiazole and quinazoline rings in its structure. The molecular formula is with a molecular weight of approximately 490.9 g/mol. Its IUPAC name reflects its structural complexity, indicating the presence of a chlorophenyl group and a methoxybenzyl moiety attached to the quinazoline framework.
The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves several key steps:
The molecular structure of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione features multiple functional groups that contribute to its chemical properties:
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
The mechanism of action for 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific biological targets:
Studies have shown that compounds within this class exhibit significant activity against bacterial gyrase and DNA topoisomerase IV, indicating potential as antimicrobial agents .
The physical and chemical properties of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione include:
The compound's stability under various pH conditions should be assessed for practical applications in drug formulation.
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: